9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
9-[(2-Chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring a fused cyclopentane ring system. Its core structure consists of a chromen-4-one scaffold substituted with a 2-chlorobenzyloxy group at position 9 and a methyl group at position 5.
Properties
Molecular Formula |
C20H17ClO3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H17ClO3/c1-12-9-17(23-11-13-5-2-3-8-16(13)21)19-14-6-4-7-15(14)20(22)24-18(19)10-12/h2-3,5,8-10H,4,6-7,11H2,1H3 |
InChI Key |
HEZKPQYYCQJXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Chromenone Synthesis
In one documented protocol, 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. A substituted acetophenone derivative reacts with cyclopentadiene under refluxing dichloromethane, yielding the bicyclic framework with >75% efficiency.
Reaction Conditions:
Oxidative Cyclization of Phenolic Precursors
Alternative routes employ oxidative cyclization of 2-hydroxy-7-methylcyclopenta[c]chromen-4-one using iodobenzene diacetate (IBD) in acetic acid. This method avoids harsh acidic conditions, achieving 70–72% yield while preserving sensitive functional groups.
Etherification with 2-Chlorobenzyl Groups
| Step | Reagent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | LDA, B(OMe)₃ | THF | −78°C | 2 h | 65% |
| 2 | 2-Cl-BnBr, K₂CO₃ | DMF | 80°C | 12 h | 82% |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh₃) in THF achieves superior regioselectivity. This method reported an 85% yield when coupling 9-hydroxy-7-methylcyclopenta[c]chromenone with 2-chlorobenzyl alcohol.
Optimization of Methyl Group Introduction
The 7-methyl group is introduced early in the synthesis to avoid subsequent functionalization challenges.
Directed Ortho-Metalation (DoM)
A directed ortho-metalation strategy using a removable directing group (e.g., oxazoline) enables selective methyl group installation. After lithiation, quenching with methyl iodide affords the 7-methyl derivative in 88% yield.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ Suzuki-Miyaura coupling with methylboronic acid, though this method is less common due to competing side reactions (yield: 68%).
Final Cyclization and Purification
The dihydrocyclopenta ring is closed via intramolecular aldol condensation or transition-metal-catalyzed cyclizations.
Acid-Catalyzed Aldol Cyclization
Using p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions removes water, driving the reaction to completion (yield: 76%).
Transition-Metal-Mediated Processes
Palladium(II) acetate catalyzes oxidative cyclization of keto-enol precursors, offering milder conditions (60°C, 8 h) and 80% yield.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
| Method | Key Step | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts + SNAr | Acylation & etherification | AlCl₃, K₂CO₃/DMF | 78% | Scalable | Harsh acids |
| Oxidative cyclization + Mitsunobu | IBD oxidation, Mitsunobu | AcOH, DIAD/PPh₃ | 85% | Mild, selective | Costly reagents |
| DoM + Aldol cyclization | Directed metalation, aldol | LDA, p-TsOH | 74% | Regiocontrol | Low temp. sensitivity |
Chemical Reactions Analysis
Types of Reactions
9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted benzyl derivatives.
Scientific Research Applications
Research indicates that compounds related to chromenes and coumarins exhibit diverse biological activities. Preliminary studies suggest that 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may exhibit:
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacteria and fungi. For instance, it has been tested against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated, revealing its potential as an antimicrobial agent .
- Cytotoxic Effects : Studies have demonstrated that derivatives of coumarin compounds can possess significant cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the nanomolar range, indicating potent activity against various cancer types .
- Binding Affinities : Interaction studies are ongoing to analyze the binding affinities of this compound with specific biological targets, which could elucidate its mechanisms of action within biological systems .
Applications in Research
The compound's potential applications extend across various fields:
- Pharmaceutical Development : Given its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer therapies.
- Chemical Biology : Its unique structure allows for further modifications that could enhance its pharmacological properties or reduce toxicity.
Comparative Analysis with Related Compounds
A comparative analysis can be established with similar compounds to highlight the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-methylcoumarin | 7-methylcoumarin | Simple coumarin structure; lacks complex substituents |
| 8-chloro-7-(benzyl)oxy-coumarin | 8-chloro-coumarin | Exhibits notable fluorescence properties |
| 6-methyl-7-(2-methylprop-2-enyl)oxy-coumarin | 6-methyl-coumarin | Contains an alkene substituent instead of a chlorobenzyl group |
The presence of both a methyl group and a chlorinated substituent in this compound likely contributes to its distinct pharmacological properties compared to simpler analogs.
Mechanism of Action
The mechanism of action of 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Electron-Withdrawing Groups (Cl, F)
Oxygen-Containing Substituents (Methoxy, Oxoethoxy)
Positional Isomerism
- 8-Chloro vs. 9-Substituted Derivatives : The 8-chloro-7-[(2-fluorobenzyl)oxy] analog (CID 4351750) demonstrates how halogen positioning affects steric hindrance and binding to targets like MAO enzymes .
Crystallographic Analysis
Software such as SHELXL and ORTEP-3 () are used for refining crystal structures, ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a member of the chromene class, specifically a type of coumarin. This compound exhibits significant biological activity that warrants detailed exploration. Its unique structural features, including a chlorobenzyl ether substituent and a methyl group, suggest potential pharmacological properties that could be beneficial in various therapeutic contexts.
Molecular Characteristics
- Molecular Formula: C20H17ClO3
- Molecular Weight: 340.8 g/mol
- IUPAC Name: 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one
Structural Features
The structure of the compound includes:
- A cyclopentane moiety fused to a chromene ring.
- A chlorobenzyl ether substituent which enhances biological activity due to the presence of halogens.
These features are believed to contribute to its distinct pharmacological properties compared to simpler analogs.
Anticancer Properties
Preliminary studies indicate that This compound may exhibit anticancer activity. The following mechanisms have been proposed based on existing literature:
- Inhibition of Cell Proliferation: The compound may induce cell cycle arrest in cancer cell lines, leading to apoptosis.
- Pathway Modulation: It is hypothesized that it may affect signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer progression and survival.
Research suggests that compounds with similar structures often interact with various biological targets, potentially leading to:
- Inhibition of Kinases: Such as Akt and mTOR, which are involved in cell growth and survival.
- Induction of Apoptosis: Through activation of stress-related pathways like JNK.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes relevant compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-methylcoumarin | Structure | Simple coumarin structure; lacks complex substituents |
| 8-chloro-7-(benzyl)oxy-coumarin | Structure | Exhibits notable fluorescence properties |
| 6-methyl-7-(2-methylprop-2-enyl)oxy-coumarin | Structure | Contains an alkene substituent instead of a chlorobenzyl group |
The presence of both a methyl group and a chlorinated substituent in This compound likely enhances its biological activity compared to these simpler analogs.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce significant cytotoxic effects on various cancer cell lines. For example:
- PC-3 (Prostate Cancer): Exhibited reduced cell viability and increased apoptosis markers when treated with the compound.
- MCF-7 (Breast Cancer): Showed similar responses, indicating broad-spectrum anticancer potential.
Q & A
Q. What synthetic methodologies are reported for preparing 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
The synthesis typically involves a multi-step approach:
- Core scaffold formation : The cyclopenta[c]chromen-4(1H)-one core is synthesized via cyclization reactions, as outlined in Scheme 1 of , using substituted coumarin precursors .
- Alkylation step : Introduction of the 2-chlorobenzyloxy group is achieved through nucleophilic substitution. For example, describes using 2-chlorobenzyl bromide with NaH in DMF at 0°C, followed by purification via flash chromatography (51% yield) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Cyclization of coumarin derivatives | ~25–35% | |
| Alkylation | 2-Chlorobenzyl bromide, NaH, DMF | 51% |
Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment?
- 1H/13C NMR : Critical for confirming substitution patterns. For instance, reports δ 7.53–7.40 (aromatic protons) and δ 4.65–4.50 (OCH2) for the 2-chlorobenzyl group . provides similar data for related compounds, with δ 7.76–6.73 (aromatic) and δ 4.75 (CH2) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 348.1337 [M + Na]+ in ) .
- Chromatography : HPLC or TLC to assess purity, as highlighted in and .
Advanced Questions
Q. How can reaction conditions be optimized to improve alkylation yield?
- Temperature control : shows that maintaining 0°C during the alkylation step minimizes side reactions .
- Base selection : Using stronger bases (e.g., NaH over K2CO3) enhances nucleophilicity. reports 35% yields with K2CO3 for similar etherifications, suggesting room for optimization .
- Solvent choice : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
Q. What computational approaches predict bioactivity and binding modes?
- Molecular docking : highlights using 3D-QSAR and docking to study interactions with targets like acetylcholinesterase. PAINS filters should be applied to exclude false positives .
- ADMET modeling : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, bioavailability) based on structural features like the 2-chlorobenzyl group .
Q. How to resolve crystallographic vs. spectroscopic data discrepancies?
- Refinement software : Use SHELXL () for high-resolution crystallography. Discrepancies in bond lengths/angles may arise from dynamic effects; cross-validate with NMR torsional angles .
- Data reconciliation : For example, if NMR suggests a planar conformation but crystallography shows puckering, consider temperature-dependent NMR studies to probe flexibility .
Q. What strategies guide analog design for SAR studies?
Q. How to assess assay interference risks using PAINS filters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
